molecular formula C20H30N2O4 B7037680 N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

Cat. No.: B7037680
M. Wt: 362.5 g/mol
InChI Key: PYOBVIJTRVHTGV-UHFFFAOYSA-N
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Description

N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is a synthetic compound with a unique spirocyclic structure. . The presence of the dimethoxyphenyl group and the spirocyclic framework contributes to its distinctive chemical properties and biological activities.

Properties

IUPAC Name

N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-24-17-6-7-18(25-2)16(13-17)5-3-10-21-19(23)22-11-12-26-15-20(14-22)8-4-9-20/h6-7,13H,3-5,8-12,14-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOBVIJTRVHTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCCNC(=O)N2CCOCC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced through a substitution reaction. This step may involve the use of reagents such as halogenated phenyl derivatives and appropriate bases to facilitate the substitution.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved through an amidation reaction using carboxylic acid derivatives and amine precursors under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2,5-dimethoxyphenyl)propyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide: shares similarities with other spirocyclic compounds and phenylpropyl derivatives.

    Spirocyclic analogs: Compounds with similar spirocyclic frameworks but different substituents.

    Phenylpropyl derivatives: Compounds with similar phenylpropyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of the spirocyclic core and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

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